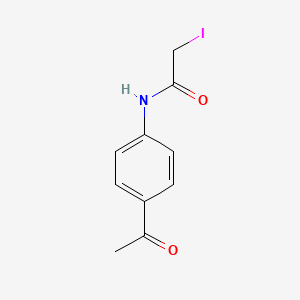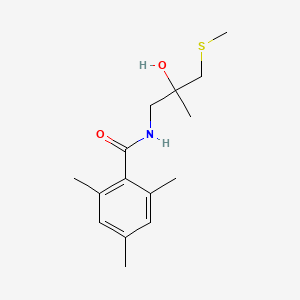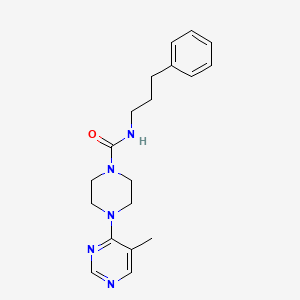![molecular formula C18H27N5O3 B2585140 3-butyl-8-(3-méthoxypropyl)-1,6,7-triméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896311-35-6](/img/structure/B2585140.png)
3-butyl-8-(3-méthoxypropyl)-1,6,7-triméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie anticancéreuse
Les dérivés de la purine jouent un rôle crucial dans la recherche sur le cancer. Les caractéristiques structurelles de ce composé peuvent contribuer à son potentiel en tant qu'agent anticancéreux. Les chercheurs étudient ses effets sur la croissance des cellules cancéreuses, l'apoptose et la suppression tumorale. Des études supplémentaires sont nécessaires pour explorer son mécanisme d'action et son efficacité contre des types spécifiques de cancer .
Propriétés antivirales
Compte tenu de l'importance des médicaments antiviraux, les scientifiques explorent de nouveaux composés pour inhiber la réplication virale. Ce dérivé de la purine pourrait être un candidat en raison de sa structure unique. Les investigations se concentrent sur son activité contre des virus spécifiques, tels que les herpèsvirus, la grippe ou le VIH. Comprendre ses interactions avec les enzymes virales et les cellules hôtes est essentiel .
Modulation des récepteurs de l'adénosine
Les récepteurs de l'adénosine jouent un rôle crucial dans divers processus physiologiques. Le cycle triazolyle de ce composé en position C6 de la purine suggère un potentiel en tant qu'agoniste ou antagoniste des récepteurs de l'adénosine. Les chercheurs étudient son affinité de liaison, sa sélectivité et ses effets sur les voies de signalisation cellulaire. Le ciblage des récepteurs de l'adénosine peut avoir des implications thérapeutiques pour des affections telles que les maladies cardiovasculaires ou les troubles neurodégénératifs .
Systèmes d'administration de médicaments
La structure de la purine alkylée permet une modification et une fonctionnalisation. Les scientifiques explorent son utilisation dans les systèmes d'administration de médicaments. En attachant des groupes fonctionnels spécifiques, les chercheurs peuvent améliorer la solubilité, la biodisponibilité et l'administration ciblée. Il est crucial d'étudier sa compatibilité avec les nanoparticules, les liposomes ou les micelles pour concevoir des transporteurs de médicaments efficaces .
Science des matériaux
Les propriétés uniques du composé le rendent intéressant pour les applications de la science des matériaux. Les chercheurs étudient son utilisation dans l'électronique organique, le photovoltaïque ou les capteurs. Son système π-conjugué et ses substituants alkyles peuvent influencer le transport de charge, les propriétés optiques et la stabilité. La synthèse de dérivés avec des propriétés adaptées est un domaine d'étude en cours .
Biologie chimique
Il est essentiel de comprendre les interactions du composé avec les biomolécules. Les chercheurs explorent sa liaison aux protéines, aux acides nucléiques ou aux enzymes. L'étude de son rôle dans les processus cellulaires, tels que l'expression génique ou la transduction du signal, fournit des informations sur sa pertinence biologique. Les études de biologie chimique visent à découvrir ses cibles spécifiques et ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-butyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-6-7-9-22-16(24)14-15(20(4)18(22)25)19-17-21(10-8-11-26-5)12(2)13(3)23(14)17/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDVSUJRVVRRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCOC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-ethyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2585062.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2585063.png)

![3-(4-bromobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585066.png)
![1-(3,4-dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2585067.png)

![4-acetyl-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2585070.png)
![3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2585071.png)
![N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2585073.png)

![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)

